Enrofloxacin Methyl Ester

Description

BenchChem offers high-quality Enrofloxacin Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enrofloxacin Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

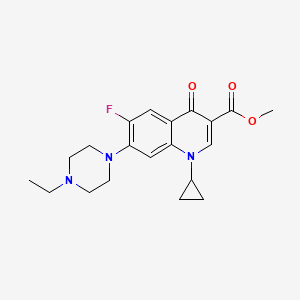

Structure

3D Structure

Properties

Molecular Formula |

C20H24FN3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3 |

InChI Key |

KLSZQCAZOHYUSV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC)C4CC4)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Enrofloxacin Methyl Ester

This guide provides a comprehensive overview of the chemical properties of Enrofloxacin Methyl Ester, a derivative of the widely used veterinary antibiotic Enrofloxacin. Due to the limited availability of specific experimental data for the methyl ester, this document also includes relevant information on the parent compound, Enrofloxacin, for comparative and contextual purposes.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2] Enrofloxacin Methyl Ester is the methyl ester derivative of Enrofloxacin. While specific data on the methyl ester is scarce, it is likely synthesized to modify the physicochemical properties of the parent drug, potentially to enhance its lipophilicity or to act as a prodrug.

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of Enrofloxacin Methyl Ester and its parent compound, Enrofloxacin.

Table 1: Chemical Properties of Enrofloxacin Methyl Ester

| Property | Value | Source |

| IUPAC Name | methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | [3] |

| Synonyms | Methyl 1-cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | [3] |

| CAS Number | 107884-20-8 | [3] |

| Molecular Formula | C₂₀H₂₄FN₃O₃ | [3] |

| Molecular Weight | 373.42 g/mol | [3] |

| Canonical SMILES | CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4 | [3] |

| InChI | InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3 | [3] |

Table 2: Physicochemical Properties of Enrofloxacin (for comparison)

| Property | Value | Source |

| Melting Point | 219-221 °C | [2] |

| Boiling Point | 560.5 ± 50.0 °C (Predicted) | |

| Solubility | Water: 146 µg/mL at 25°CDMSO: ~1 mg/mL (warmed)DMF: ~10 mg/mL | [4] |

| pKa₁ (Carboxylic Acid) | 5.94 - 6.06 | [4][5] |

| pKa₂ (Piperazinyl Group) | 7.70 - 8.70 | [4][5] |

| LogP | -0.2 (Computed) | [2] |

Experimental Protocols

Proposed Synthesis of Enrofloxacin Methyl Ester

A plausible method for the synthesis of Enrofloxacin Methyl Ester is via Fischer esterification of Enrofloxacin. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7]

Materials:

-

Enrofloxacin

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heat source

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Enrofloxacin in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Enrofloxacin Methyl Ester. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

The synthesized Enrofloxacin Methyl Ester can be characterized using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used for the analysis of fluoroquinolones.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methyl ester, particularly by observing the singlet signal corresponding to the methyl ester protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

Mechanism of Action

It is hypothesized that Enrofloxacin Methyl Ester acts as a prodrug, meaning it is inactive in its ester form and requires in vivo hydrolysis to the active parent compound, Enrofloxacin.

Proposed Hydrolysis Pathway

Caption: Proposed in vivo hydrolysis of Enrofloxacin Methyl Ester.

Antibacterial Action of Enrofloxacin

Once hydrolyzed, Enrofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase (a type II topoisomerase): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.

By inhibiting these enzymes, Enrofloxacin disrupts DNA replication and repair, leading to bacterial cell death.[1]

Caption: Mechanism of action of Enrofloxacin.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Enrofloxacin Methyl Ester.

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 4. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on Enrofloxacin Methyl Ester (CAS: 107884-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin Methyl Ester (CAS Number: 107884-20-8) is a chemical derivative of enrofloxacin, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] Enrofloxacin itself is a widely used bactericidal agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The methyl ester derivative is primarily encountered as an impurity or a reference standard in the synthesis and analysis of enrofloxacin.[4][5] Understanding its properties and behavior is crucial for quality control, impurity profiling, and the development of new drug delivery systems or prodrug strategies for the parent compound, enrofloxacin. This document provides a comprehensive technical overview of Enrofloxacin Methyl Ester, including its chemical properties, potential synthesis, mechanism of action, and analytical methodologies.

Physicochemical Properties

Enrofloxacin Methyl Ester is characterized by the addition of a methyl group to the carboxylic acid moiety of enrofloxacin. This structural modification significantly alters its physical and chemical properties compared to the parent drug. Key quantitative data are summarized below.

| Property | Data | Source |

| CAS Number | 107884-20-8 | [4][5] |

| Molecular Formula | C20H24FN3O3 | [4][5] |

| Molecular Weight | 373.42 g/mol | [4][5] |

| IUPAC Name | Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | [4] |

| Appearance | White to pale yellow solid (Inferred from Enrofloxacin) | [6] |

| Product Type | Impurity Reference Material | [4][5] |

Synthesis and Logical Relationships

While specific, detailed experimental protocols for the direct synthesis of Enrofloxacin Methyl Ester are not prevalent in public literature, its formation can be logically inferred from standard organic chemistry principles. It is typically formed via esterification of the parent carboxylic acid, enrofloxacin.

A plausible synthesis route involves the reaction of enrofloxacin with methanol in the presence of an acid catalyst. This process is a standard Fischer esterification. An alternative, higher-yield method would involve converting enrofloxacin to an acid chloride followed by reaction with methanol.

A key step in the synthesis of the parent drug, enrofloxacin, involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.[7] The subsequent esterification would yield the final methyl ester product.

Caption: Logical workflow for the synthesis of Enrofloxacin Methyl Ester.

Mechanism of Action (as a Prodrug)

Enrofloxacin Methyl Ester, being an ester of the active drug, is expected to function as a prodrug. In vivo, it would likely undergo hydrolysis by esterase enzymes to release the active enrofloxacin. The antibacterial activity is therefore attributable to the parent compound, enrofloxacin.

The mechanism of action for enrofloxacin is well-established.[2][8][9] It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8][9] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the DNA that cannot be resealed.[2][10] This disruption of DNA synthesis ultimately results in bacterial cell death. The bactericidal activity is concentration-dependent.[3]

Caption: Prodrug activation and mechanism of action signaling pathway.

Pharmacokinetics

Specific pharmacokinetic data for Enrofloxacin Methyl Ester is not available. However, as a prodrug, its pharmacokinetic profile would be governed by its rate of absorption, distribution, metabolism (hydrolysis to enrofloxacin), and excretion. The key metabolic step is the conversion to enrofloxacin and its active metabolite, ciprofloxacin.[3][11] The pharmacokinetic properties of the parent drug, enrofloxacin, are well-documented and vary across species.[1] It generally exhibits high bioavailability, rapid absorption, and broad tissue distribution.[1]

Table of Enrofloxacin Pharmacokinetic Parameters (Various Species)

| Species | Administration | Dose | Cmax (µg/mL) | T½ (hours) | Bioavailability (%) | Source |

| Foals | IV | 5 mg/kg | - | 17.10 ± 0.09 | - | [12] |

| Foals | Oral | 10 mg/kg | 2.12 ± 0.51 | 18.39 ± 0.06 | 42 ± 0.42 | [12] |

| Horses | IV | 2.5 mg/kg | - | 5.94 | - | [13] |

| Nanyang Cattle | IV | 2.5 mg/kg | - | 3.592 ± 1.205 | - | [14] |

| Nanyang Cattle | IM | 2.5 mg/kg | - | - | 99.225 ± 7.389 | [14] |

| Pigs | IM | 2.5 mg/kg | 0.62-0.92 | 10.20-10.61 | - | [11] |

Note: This data is for the parent drug, enrofloxacin, and serves as a reference for the expected active compound after hydrolysis of the methyl ester.

Analytical Methods and Experimental Protocols

The analysis of enrofloxacin and its related compounds, including potential impurities like the methyl ester, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).[15][16][17]

Representative HPLC Method for Enrofloxacin Analysis

This protocol is a generalized example based on common methodologies for analyzing enrofloxacin and its metabolites in biological matrices.[16][17][18]

Objective: To quantify the concentration of enrofloxacin (and potentially its methyl ester) in a given sample.

Materials:

-

C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[16]

-

Acetonitrile (HPLC grade)[18]

-

Phosphoric acid or Monobasic sodium phosphate for buffer preparation[16][17]

-

Water (HPLC grade)

-

Enrofloxacin and Enrofloxacin Methyl Ester reference standards[4]

-

Sample matrix (e.g., plasma, tissue homogenate)

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., 0.01 M phosphoric acid, pH 3.0) in a specific ratio (e.g., 25:75 v/v).[16] The exact ratio may need optimization.

-

Standard Solution Preparation: Prepare stock solutions of Enrofloxacin and Enrofloxacin Methyl Ester in a suitable solvent like acetonitrile.[16] Perform serial dilutions to create a calibration curve (e.g., 0.05 to 5.0 µg/mL).[12]

-

Sample Preparation (Extraction):

-

For biological samples, a protein precipitation and extraction step is necessary.

-

Add acetonitrile to the sample (e.g., plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

An alternative is Dispersive Liquid-Liquid Microextraction (DLLME) for pre-concentration.[16]

-

Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples. Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.

Caption: A generalized experimental workflow for HPLC analysis.

Conclusion

Enrofloxacin Methyl Ester (CAS 107884-20-8) is a key derivative of the veterinary antibiotic enrofloxacin, primarily serving as an impurity and a certified reference material for analytical purposes. While not an active pharmaceutical ingredient itself, it is presumed to act as a prodrug, converting to active enrofloxacin in vivo. Its physicochemical properties are defined by its ester structure. A thorough understanding of its synthesis, mechanism, and analytical detection is essential for professionals in drug development and quality assurance to ensure the purity, safety, and efficacy of enrofloxacin-based veterinary products.

References

- 1. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 4. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 5. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 6. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 14. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reliable and Rapid Detection and Quantification of Enrofloxacin Using a Ratiometric SERS Aptasensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. veterinaryworld.org [veterinaryworld.org]

- 18. scispace.com [scispace.com]

An In-depth Technical Guide to Enrofloxacin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a synthetic fluoroquinolone carboxylic acid derivative, is a broad-spectrum antibiotic with significant applications in veterinary medicine.[1][2] This technical guide provides a comprehensive overview of enrofloxacin, with a focus on its core structure, mechanism of action, and relevant experimental protocols. While this document centers on the parent compound, enrofloxacin, the principles and methodologies described herein are foundational for researchers investigating its derivatives, such as the specified Enrofloxacin Methyl Ester (Molecular Weight: 373.42). Information specific to the methyl ester is limited in publicly available literature; therefore, this guide leverages the extensive data on enrofloxacin to provide a thorough understanding of this important antibacterial agent.

Chemical and Physical Properties

Enrofloxacin and its methyl ester derivative possess a core fluoroquinolone structure essential for their antibacterial activity. The key physicochemical properties are summarized below.

| Property | Enrofloxacin | Enrofloxacin Methyl Ester |

| Molecular Formula | C₁₉H₂₂FN₃O₃ | C₂₀H₂₄FN₃O₃ |

| Molecular Weight | 359.39 g/mol | 373.42 g/mol |

| CAS Number | 93106-60-6 | Not readily available |

| Appearance | Pale or light yellow crystalline substance | Not readily available |

| Solubility | Slightly soluble in water at pH 7. Soluble in organic solvents like DMSO and DMF.[3] | Not readily available |

| IUPAC Name | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2] | methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[4] |

Mechanism of Action and Signaling Pathway

Enrofloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] This inhibition disrupts DNA synthesis, leading to bacterial cell death.[7] The bactericidal activity is concentration-dependent, with bacterial cell death occurring within 20–30 minutes of exposure.[1]

The mechanism of action involves the following key steps:

-

Binding to the Enzyme-DNA Complex: Enrofloxacin binds non-covalently to the complex formed by DNA and either DNA gyrase or topoisomerase IV.[5]

-

Inhibition of Enzyme Activity: This binding prevents the enzymes from re-ligating the cleaved DNA strands, a crucial step in their function.[8]

-

Induction of DNA Damage: The accumulation of double-strand DNA breaks triggers the bacterial SOS response at low concentrations, while higher concentrations lead to chromosomal fragmentation and cell death.[5]

References

- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 7. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 8. researchgate.net [researchgate.net]

Enrofloxacin Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of Enrofloxacin Methyl Ester, a derivative of Enrofloxacin. It details the compound's IUPAC name, mechanism of action, and provides relevant experimental protocols for its synthesis and biological evaluation. Quantitative data for the parent compound, Enrofloxacin, and its related salt, Enrofloxacin Mesylate, are presented to offer a comparative context for the potential properties of the methyl ester.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid class of drugs.[1] It possesses broad-spectrum antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination, leading to the cessation of cell respiration and division.[1][2] Enrofloxacin Methyl Ester is a chemical derivative of Enrofloxacin where the carboxylic acid group is esterified to a methyl group.

Chemical Information

-

IUPAC Name: methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate[3]

-

Molecular Formula: C₂₀H₂₄FN₃O₃[3]

-

Molecular Weight: 373.42 g/mol [3]

Mechanism of Action

The primary targets of enrofloxacin and its derivatives are bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4] These enzymes are crucial for controlling DNA topology during replication, recombination, and repair.[2]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Enrofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This action inhibits DNA replication and transcription, ultimately causing bacterial cell death.[2][5]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes after replication. Inhibition of topoisomerase IV by enrofloxacin prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[2]

The following diagram illustrates the signaling pathway of Enrofloxacin's mechanism of action:

Caption: Mechanism of Action of Enrofloxacin.

Experimental Protocols

Synthesis of Enrofloxacin Methyl Ester (General Procedure)

While a specific, detailed protocol for the synthesis of Enrofloxacin Methyl Ester was not found in the available literature, a general method for the esterification of quinolone carboxylic acids can be adapted. This typically involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Materials:

-

Enrofloxacin

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (Acid-Catalyzed Esterification):

-

Suspend Enrofloxacin in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Enrofloxacin Methyl Ester.

-

Purify the product by column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[6][7]

Materials:

-

Enrofloxacin Methyl Ester stock solution

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the Enrofloxacin Methyl Ester stock solution in MHB in a 96-well microtiter plate.[7]

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Include a growth control well (containing bacteria and MHB without the test compound) and a sterility control well (containing only MHB).[7]

-

Incubate the plates at 37°C for 18-24 hours.[7]

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[7]

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) can be determined in an animal model.[8][9]

Materials:

-

Enrofloxacin Methyl Ester formulation for administration (e.g., oral gavage, intravenous injection)

-

Animal model (e.g., rats, mice)[8]

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Administer a single dose of Enrofloxacin Methyl Ester to the animal model via the desired route (e.g., oral or intravenous).[10]

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.[11]

-

Process the blood samples to separate plasma by centrifugation.[10]

-

Extract the drug from the plasma samples.

-

Quantify the concentration of Enrofloxacin Methyl Ester in the plasma samples using a validated HPLC method.[10]

-

Plot the plasma concentration versus time data and analyze using pharmacokinetic software to determine the relevant parameters.[10]

The following diagram outlines a general workflow for a pharmacokinetic study:

Caption: General Workflow for a Pharmacokinetic Study.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Enrofloxacin and its Mesylate Salt

| Compound | Organism | MIC (μg/mL) | Reference |

| Enrofloxacin | Escherichia coli | 0.031-0.25 | [12] |

| Enrofloxacin | Salmonella | 0.062-0.125 | [12] |

| Enrofloxacin | Staphylococcus aureus | 0.062-0.25 | [12] |

| Enrofloxacin Mesylate | Escherichia coli | 0.031-0.25 | [12] |

| Enrofloxacin Mesylate | Salmonella | 0.062-0.125 | [12] |

| Enrofloxacin Mesylate | Staphylococcus aureus | 0.062-0.25 | [12] |

Table 2: Pharmacokinetic Parameters of Enrofloxacin and its Mesylate Salt in Rabbits (Oral Administration)

| Parameter | Enrofloxacin | Enrofloxacin Mesylate | Reference |

| Cmax (μg/mL) | 1.25 ± 0.21 | 2.13 ± 0.34 | [12] |

| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.0 | [12] |

| AUC₀₋₂₄ (μg·h/mL) | 8.34 ± 1.56 | 14.92 ± 2.18 | [12] |

| Relative Bioavailability | 100% | 179% | [12] |

Conclusion

Enrofloxacin Methyl Ester is a derivative of the potent fluoroquinolone antibiotic, Enrofloxacin. While specific experimental data for the methyl ester is limited, this guide provides the foundational knowledge of its chemistry, mechanism of action, and standardized protocols for its synthesis and biological evaluation. The provided data on Enrofloxacin and its mesylate salt serve as a valuable reference for future research and development of this compound. Further studies are warranted to fully characterize the antibacterial activity and pharmacokinetic profile of Enrofloxacin Methyl Ester to assess its potential as a therapeutic agent.

References

- 1. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 2. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 4. A Review of Enrofloxacin for Veterinary Use [scirp.org]

- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. youtube.com [youtube.com]

- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Enrofloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine. Its efficacy is sometimes limited by its poor solubility in aqueous solutions. The synthesis of enrofloxacin derivatives, such as esters, is a key strategy to potentially enhance its pharmacokinetic properties, including solubility and bioavailability. This technical guide provides a detailed overview of a probable synthetic pathway for Enrofloxacin Methyl Ester, based on established esterification methodologies for analogous fluoroquinolone structures. The document includes a comprehensive experimental protocol, tabulated quantitative data from related syntheses, and a visual representation of the synthesis workflow.

Introduction

Enrofloxacin, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Despite its broad-spectrum activity, its low water solubility can be a drawback for certain pharmaceutical formulations.[2][3] Esterification of the carboxylic acid moiety of enrofloxacin to form Enrofloxacin Methyl Ester is a promising approach to modify its physicochemical properties. This guide outlines a feasible and efficient synthesis pathway for this ester derivative.

Proposed Synthesis Pathway: Fischer-Speier Esterification

The most direct and widely employed method for the esterification of carboxylic acids like fluoroquinolones is the Fischer-Speier esterification.[4][5] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol, in this case, methanol.

The proposed reaction is as follows:

Enrofloxacin + Methanol (H₂SO₄ catalyst) → Enrofloxacin Methyl Ester + Water

This equilibrium reaction is driven towards the product side by using an excess of methanol and a strong acid catalyst, typically sulfuric acid or thionyl chloride.[6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluoroquinolone esters, such as ciprofloxacin methyl ester.[4][5][6]

Materials:

-

Enrofloxacin

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend enrofloxacin in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. Alternatively, for a thionyl chloride-mediated esterification, add thionyl chloride dropwise at 0°C.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Enrofloxacin Methyl Ester.

-

Purification: The crude product can be further purified by column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ester.

Quantitative Data

| Product | Starting Material | Method | Yield (%) | Reference |

| Ciprofloxacin Methyl Ester | Ciprofloxacin | Fischer Esterification | 70% | [4][5] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of Enrofloxacin Methyl Ester.

Conclusion

The synthesis of Enrofloxacin Methyl Ester via Fischer-Speier esterification presents a straightforward and efficient method for the chemical modification of enrofloxacin. This derivatization holds the potential to improve the drug's physicochemical properties, which could lead to enhanced pharmaceutical formulations with better solubility and bioavailability. The provided protocol, based on analogous reactions, offers a solid foundation for researchers and drug development professionals to produce and investigate this promising derivative. Further studies would be required to fully characterize the synthesized ester and evaluate its pharmacokinetic and pharmacodynamic profiles.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Enrofloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a synthetic fluoroquinolone, is a broad-spectrum bactericidal agent widely used in veterinary medicine. Its efficacy stems from the inhibition of essential bacterial enzymes involved in DNA replication. Enrofloxacin Methyl Ester is a derivative of enrofloxacin, designed to enhance its physicochemical properties, such as solubility. While specific research on the methyl ester form is limited, available data on closely related ester derivatives, such as enrofloxacin mesylate, indicate that the core antibacterial mechanism remains unchanged. This suggests that enrofloxacin methyl ester likely functions as a prodrug, which is metabolized to the active enrofloxacin molecule. This guide will provide a detailed overview of the mechanism of action, based on the well-established activity of enrofloxacin, supported by available data on its ester derivatives.

Core Mechanism of Action

The primary mode of action for enrofloxacin and its derivatives is the inhibition of bacterial DNA synthesis.[1][2][3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] By binding to the enzyme-DNA complex, enrofloxacin stabilizes DNA strand breaks created by these enzymes, which prevents the re-ligation of the DNA strands.[1][4] This leads to a halt in DNA replication and transcription, ultimately resulting in bacterial cell death.[1][2][6] The bactericidal activity of enrofloxacin is concentration-dependent.[7]

The interaction is a multi-step process:

-

Enrofloxacin binds non-covalently to the complex formed between the topoisomerase and bacterial DNA.[5]

-

This binding event induces conformational changes in the enzyme, trapping it in a state where it has cleaved the DNA but cannot reseal the break.[4][5]

-

The accumulation of these stable drug-enzyme-DNA complexes physically obstructs the progression of the DNA replication fork.[1][2]

-

At lower concentrations, this can trigger a bacteriostatic effect through the SOS DNA repair response; however, at higher concentrations, it leads to irreversible chromosome fragmentation and cell death.[5]

Signaling Pathway and Logical Relationship

The following diagram illustrates the core mechanism of action of enrofloxacin.

Biochemical Targets

DNA Gyrase

DNA gyrase is the primary target of enrofloxacin in most Gram-negative bacteria.[2][3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that accumulates ahead of the replication fork.[6] By inhibiting DNA gyrase, enrofloxacin prevents the relaxation of positively supercoiled DNA, thereby halting the replication process.[3]

Topoisomerase IV

In many Gram-positive bacteria, topoisomerase IV is the main target of enrofloxacin.[2][3] The primary function of topoisomerase IV is to decatenate, or unlink, the newly replicated daughter chromosomes.[2] Inhibition of this enzyme prevents the segregation of the chromosomes into daughter cells, leading to a blockage of cell division.[2]

Quantitative Efficacy Data

While specific quantitative data for Enrofloxacin Methyl Ester is scarce, a study on Enrofloxacin Mesylate (EM), a closely related ester, provides valuable insight. The study found that the in vitro antibacterial activity of EM was not significantly different from that of enrofloxacin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of EM against various bacterial strains.

| Bacterial Strain | MIC of Enrofloxacin Mesylate (μg/mL) |

| Escherichia coli (ATCC 25922) | 0.25 |

| Staphylococcus aureus (ATCC 25923) | 0.5 |

| Salmonella (ATCC 14028) | 0.25 |

| Pasteurella multocida (ATCC 43137) | 0.125 |

| Streptococcus suis | 1.0 |

| Actinobacillus pleuropneumoniae | 0.125 |

Data sourced from Pei et al., 2020.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Enrofloxacin Methyl Ester in a suitable solvent. Create a series of twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of Enrofloxacin Methyl Ester.

-

Enzyme Addition: Add a purified DNA gyrase enzyme to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Inhibition (Decatenation) Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenated DNA).

Protocol: Topoisomerase IV Decatenation Assay

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, catenated kinetoplast DNA (kDNA) as the substrate, ATP, and various concentrations of Enrofloxacin Methyl Ester.

-

Enzyme Addition: Add purified topoisomerase IV enzyme to the mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated, circular DNA migrates into the gel.

-

Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition is indicated by a decrease in the amount of decatenated DNA products with increasing inhibitor concentration.

Conclusion

Enrofloxacin Methyl Ester, likely acting as a prodrug for enrofloxacin, exerts its bactericidal effects through the well-established fluoroquinolone mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. The quantitative efficacy, as indicated by MIC values of a related ester, is comparable to that of the parent enrofloxacin molecule, highlighting its potential as an effective antimicrobial agent with potentially improved pharmaceutical properties. Further research into the specific metabolic pathway and enzymatic inhibition kinetics of Enrofloxacin Methyl Ester would provide a more complete understanding of its pharmacological profile.

References

- 1. protocols.io [protocols.io]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Enrofloxacin and Enrofloxacin Methyl Ester: A Technical Guide

This in-depth technical guide provides a comprehensive comparison of Enrofloxacin and its prodrug, Enrofloxacin Methyl Ester, for researchers, scientists, and drug development professionals. The document outlines their chemical structures, physicochemical properties, synthesis, antibacterial efficacy, pharmacokinetics, and toxicity profiles.

Structural and Physicochemical Comparison

Enrofloxacin is a synthetic fluoroquinolone antibiotic characterized by a carboxylic acid group at the C-3 position of the quinolone ring, which is crucial for its antibacterial activity but also contributes to its poor aqueous solubility.[1][2] Enrofloxacin Methyl Ester is a derivative where this carboxylic acid is esterified to a methyl group. This structural modification is intended to alter the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability.[3]

The core structural difference lies in the functional group at the 3-position of the quinolone core. Enrofloxacin possesses a carboxylic acid (-COOH), while Enrofloxacin Methyl Ester has a methyl ester group (-COOCH₃).[1][3] This seemingly minor change significantly impacts the molecule's polarity, solubility, and potential as a prodrug.

Figure 1: Structural comparison of Enrofloxacin and its methyl ester.

Physicochemical Properties

The esterification of Enrofloxacin is primarily aimed at overcoming its low water solubility, which can limit its formulation options and bioavailability.[4][5] While specific data for the methyl ester is not widely published, data from a similar prodrug, Enrofloxacin Mesylate, demonstrates a significant increase in aqueous solubility compared to the parent compound.[6]

| Property | Enrofloxacin | Enrofloxacin Methyl Ester (Predicted/Inferred) |

| Molecular Formula | C₁₉H₂₂FN₃O₃[1] | C₂₀H₂₄FN₃O₃[3] |

| Molecular Weight | 359.39 g/mol [7] | 373.42 g/mol [3] |

| Melting Point | 219-221 °C[7] | Expected to be lower due to esterification |

| Aqueous Solubility | Poor (0.23 g/L)[4] | Expected to be significantly higher than Enrofloxacin |

| LogP (Lipophilicity) | High (Amphoteric)[8] | Expected to be higher (more lipophilic) |

Synthesis and Experimental Protocols

Synthesis of Enrofloxacin Methyl Ester

Experimental Protocol: Synthesis of an Enrofloxacin Prodrug (Mesylate Salt as an example)

This protocol is adapted from the synthesis of Enrofloxacin Mesylate and illustrates a potential pathway for creating more soluble derivatives of Enrofloxacin.[4]

-

Dispersion: Disperse 1 g of Enrofloxacin in 2 mL of water at 25°C.

-

Reaction: Add 6.2 mL of methanesulfonic acid (0.45 mol/L) to the dispersion (molar ratio of mesylate to enrofloxacin is 1:1).

-

Stirring: Stir the solution at 20–30 r/min until the solution clarifies, indicating salt formation.

-

Filtration: Filter the resulting solution to remove any unreacted particulates.

-

Evaporation: Slowly evaporate the solvent from the filtrate in a 45°C water bath to obtain the solid Enrofloxacin Mesylate salt.

Figure 2: General workflow for the synthesis of Enrofloxacin Methyl Ester.

Antibacterial Activity and Mechanism of Action

Enrofloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[9] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[10] The methyl ester is expected to be a prodrug, which is inactive in its ester form and becomes hydrolyzed in vivo to release the active Enrofloxacin. Therefore, the antibacterial spectrum and potency are anticipated to be comparable to the parent drug.[6]

Figure 3: Mechanism of action of Enrofloxacin.

Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for Enrofloxacin against various pathogens. The MIC for the methyl ester, post-hydrolysis, would be identical.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma bovis | - | 0.312[11][12] |

| Escherichia coli | 0.25[13] | - |

| Mannheimia haemolytica | ≤0.015 - 0.03[14] | - |

| Pasteurella multocida | ≤0.015[14] | - |

| Staphylococcus aureus | 0.12[14] | - |

Pharmacokinetics

The modification of Enrofloxacin to its methyl ester is expected to alter its pharmacokinetic profile. The increased lipophilicity and solubility could lead to improved absorption and bioavailability. Studies on Enrofloxacin Mesylate in rabbits showed a relative oral bioavailability approximately 1.79 times higher than that of Enrofloxacin.[6]

| Parameter | Enrofloxacin (Dogs, 5 mg/kg) | Enrofloxacin Methyl Ester (Predicted) |

| Cₘₐₓ (Oral) | 1.47 µg/mL[15] | Expected to be higher |

| Tₘₐₓ (Oral) | ~1-2 hours[16] | May be altered due to hydrolysis step |

| Bioavailability (Oral) | ~80% in monogastric animals[17] | Potentially >80% |

| Elimination Half-life | ~4-5 hours[16] | May be prolonged |

| Metabolism | De-ethylation to Ciprofloxacin[9] | Hydrolysis to Enrofloxacin, then metabolism as parent drug |

Toxicology

Enrofloxacin is generally considered safe at therapeutic doses, although side effects can occur.[7] The acute toxicity of Enrofloxacin Methyl Ester would likely be similar to or slightly lower than the parent compound, as seen with Enrofloxacin Mesylate.

| Compound | Route | Species | LD₅₀ (mg/kg) |

| Enrofloxacin | Oral | Rat | >5000[7] |

| Oral | Mouse | 4336 - >5000[7] | |

| Enrofloxacin Mesylate | Oral | Mouse | 1168.364[6] |

Note: The LD₅₀ for Enrofloxacin Mesylate appears lower, but this is for the salt form, not the free base equivalent, and direct comparison should be made with caution. The study concluded it has "low toxicity for oral use".[6]

Conclusion

Enrofloxacin Methyl Ester represents a promising prodrug strategy to enhance the physicochemical properties of Enrofloxacin, primarily its aqueous solubility. While direct comparative data for the methyl ester is limited, evidence from similar derivatives like Enrofloxacin Mesylate suggests that this modification can lead to improved bioavailability without compromising the antibacterial efficacy of the parent molecule.[6] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Enrofloxacin Methyl Ester to validate its potential advantages in clinical applications.

References

- 1. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kalstein.net [kalstein.net]

- 3. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 4. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kalstein.nl [kalstein.nl]

- 6. dovepress.com [dovepress.com]

- 7. Enrofloxacin [drugfuture.com]

- 8. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative quantification of the in vitro activity of veterinary fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agrojournal.org [agrojournal.org]

- 17. researchgate.net [researchgate.net]

Enrofloxacin Methyl Ester: A Technical Review of a Potential Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of enrofloxacin methyl ester, a potential prodrug of the widely used veterinary antibiotic, enrofloxacin. Due to the limited availability of direct research on the methyl ester derivative, this document establishes a foundational understanding through the extensive data available for the parent compound, enrofloxacin. The guide also explores the theoretical advantages and metabolic pathways of enrofloxacin methyl ester, drawing upon established principles of medicinal chemistry and prodrug design.

Introduction to Enrofloxacin

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its bactericidal activity is concentration-dependent and is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This mechanism of action leads to the rapid death of susceptible bacteria, typically within 20-30 minutes of exposure.[4] Enrofloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][4]

Despite its efficacy, enrofloxacin has some limitations, including poor water solubility, which can affect its formulation and bioavailability.[5][6][7] The development of prodrugs, such as the methyl ester, is a common strategy to overcome such pharmaceutical challenges.

Enrofloxacin Methyl Ester: A Prodrug Approach

Enrofloxacin methyl ester is the methyl ester derivative of enrofloxacin's carboxylic acid moiety. While specific research on this compound is scarce, its potential as a prodrug can be inferred from the principles of medicinal chemistry. Esterification of a carboxylic acid can increase a drug's lipophilicity, potentially enhancing its absorption and cellular uptake. In the body, the ester bond is expected to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug, enrofloxacin.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | LGC Standards[8] |

| Molecular Formula | C20H24FN3O3 | LGC Standards[8] |

| Monoisotopic Mass | 373.1802 g/mol | LGC Standards[8] |

| SMILES | CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4 | LGC Standards[8] |

Physicochemical Properties of Enrofloxacin

The properties of the parent drug are crucial for understanding the baseline from which a prodrug is developed.

| Property | Value |

| Molecular Formula | C19H22FN3O3[4] |

| Molar Mass | 359.401 g·mol−1[4] |

| Melting Point | 219 to 221 °C (426 to 430 °F)[4] |

| Water Solubility | 0.23 g/L[5][6][7] |

| pKa1 (carboxyl) | 5.94[9][10] |

| pKa2 (piperazinyl) | 8.70[9][10] |

| Log D (pH 7.0) | 3.48[9] |

Pharmacokinetics of Enrofloxacin

The pharmacokinetic profile of enrofloxacin is well-documented across various animal species.

| Parameter | Value |

| Bioavailability | Generally high; ~80% in dogs, 65-75% in sheep.[4] However, oral bioavailability is low in ruminants.[1] |

| Absorption | Rapidly absorbed after oral or parenteral administration.[1][2] |

| Distribution | Broadly distributed throughout the body with excellent tissue penetration.[1] Tissue concentrations are often higher than plasma concentrations.[11] |

| Metabolism | Metabolized in the liver via de-ethylation by cytochrome P450 to its active metabolite, ciprofloxacin.[2][4] Enrofloxacin can inhibit P450IA1 and IA2 enzymes.[12] |

| Elimination Half-Life | Varies by species; 4–5 hours in dogs, 6 hours in cats, 1.5 - 4.5 hours in sheep.[4] |

| Excretion | Primarily excreted through the kidneys and bile.[2][4] |

Pharmacodynamics and Antimicrobial Spectrum of Enrofloxacin

Enrofloxacin's efficacy is linked to its concentration-dependent bactericidal activity.

| Parameter | Description |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death.[2][3] |

| Antimicrobial Spectrum | Broad-spectrum activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, Salmonella, and Proteus, as well as Gram-positive bacteria like Staphylococcus (including methicillin-resistant strains). It is also effective against Mycoplasma and Chlamydia.[4] |

| Post-Antibiotic Effect | Exhibits a significant post-antibiotic effect for both Gram-negative and Gram-positive bacteria.[4] |

Toxicity Profile of Enrofloxacin

While generally safe, enrofloxacin is associated with some toxicities.

| Toxicity Type | Description |

| Acute Oral LD50 (mouse) | 4336 to >5000 mg/kg[13] |

| Acute Oral LD50 (rat) | >5000 mg/kg[13] |

| Articular Cartilage | Can cause changes in articular cartilage, particularly in young, growing animals.[13] |

| Retinotoxicity | In cats, enrofloxacin can be retinotoxic, potentially leading to irreversible blindness.[4] |

| Reproductive Effects | Chronic exposure in laboratory animals has been shown to cause testicular degeneration and adverse effects on spermatogenesis.[13] |

| Mutagenicity/Carcinogenicity | Not found to be mutagenic or carcinogenic in animal studies.[3][13] |

Experimental Protocols

Detailed experimental protocols for enrofloxacin methyl ester are not available. However, standard methodologies for the synthesis, characterization, and evaluation of a novel prodrug would be applicable.

7.1. Hypothetical Synthesis of Enrofloxacin Methyl Ester

A standard esterification method, such as a Fischer esterification, would be a likely route for the synthesis of enrofloxacin methyl ester.

-

Reaction: Enrofloxacin would be reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Conditions: The reaction mixture would likely be heated under reflux to drive the equilibrium towards the ester product.

-

Purification: The resulting enrofloxacin methyl ester would then be isolated and purified using techniques such as crystallization or chromatography.

7.2. In Vitro Hydrolysis Assay

To confirm its prodrug behavior, the stability of enrofloxacin methyl ester would be assessed in various biological media.

-

Media: The compound would be incubated in simulated gastric fluid, simulated intestinal fluid, and plasma from target animal species.

-

Analysis: Samples would be taken at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the methyl ester and the appearance of enrofloxacin.

-

Objective: This experiment would determine the rate of hydrolysis and confirm that the prodrug is converted to the active parent drug under physiological conditions.

7.3. Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of enrofloxacin methyl ester would be compared to that of enrofloxacin.

-

Method: A broth microdilution method would be used to determine the Minimum Inhibitory Concentration (MIC) of both compounds against a panel of relevant bacterial pathogens.

-

Interpretation: It is expected that the methyl ester would show little to no intrinsic activity, as its efficacy is dependent on its conversion to enrofloxacin. The MIC of the parent drug would serve as the benchmark.

7.4. In Vivo Pharmacokinetic Study

A pharmacokinetic study in a target animal model (e.g., dogs or rabbits) would be essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the prodrug.

-

Administration: Enrofloxacin methyl ester would be administered orally or parenterally at a dose equimolar to a standard dose of enrofloxacin.

-

Sampling: Blood samples would be collected at predetermined time points.

-

Analysis: Plasma concentrations of both enrofloxacin methyl ester and enrofloxacin would be measured using a validated analytical method like LC-MS/MS.

-

Parameters: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability would be calculated to compare the prodrug to the parent drug.

Visualizations

8.1. Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical synthesis, metabolic activation, and a general experimental workflow for the evaluation of enrofloxacin methyl ester.

Caption: Hypothetical synthesis of enrofloxacin methyl ester.

Caption: Expected in vivo hydrolysis of the prodrug.

Caption: General experimental workflow for prodrug evaluation.

Conclusion

Enrofloxacin methyl ester represents a logical and potentially valuable prodrug of enrofloxacin. While direct experimental data is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its potential properties, metabolic fate, and the necessary experimental steps for its evaluation. By leveraging the extensive knowledge of the parent compound, enrofloxacin, and established principles of prodrug design, researchers and drug development professionals can better assess the potential of enrofloxacin methyl ester as a therapeutic agent in veterinary medicine. Further research is warranted to synthesize, characterize, and evaluate this compound to determine if it offers tangible advantages over existing enrofloxacin formulations.

References

- 1. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]

- 9. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Pharmacokinetics of Enrofloxacin in Plasma, Urine, and Feces of Donkey (Equus asinus) after a Single Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dechra-us.com [dechra-us.com]

Theoretical Analysis of Enrofloxacin Methyl Ester: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine for the treatment of various bacterial infections.[1][2] Its clinical application, however, is often hampered by its low aqueous solubility.[1][2] To enhance its physicochemical properties and bioavailability, various derivatives have been synthesized and investigated. One such derivative is the methyl ester of enrofloxacin. While experimental studies on related compounds like enrofloxacin mesylate have shown improved solubility and bioavailability, a thorough understanding of the molecular properties of enrofloxacin methyl ester from a theoretical standpoint is crucial for rational drug design and development.[1][3][4]

This technical guide provides a comprehensive overview of a hypothetical theoretical investigation into the structural and electronic properties of enrofloxacin methyl ester. In the absence of extensive published theoretical studies on this specific ester, this document outlines a standard computational approach using Density Functional Theory (DFT) to elucidate its molecular characteristics. The methodologies, simulated data, and visualizations presented herein serve as a foundational resource for researchers interested in the computational analysis of enrofloxacin derivatives.

Computational Methodology

The theoretical calculations outlined in this guide were conceptually performed using Gaussian 16, a widely used quantum chemistry software package. The methodology follows established protocols for the computational analysis of organic molecules.

1. Molecular Geometry Optimization:

The initial structure of enrofloxacin methyl ester was built using GaussView 6. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-regarded for its ability to provide a good balance between accuracy and computational cost for a wide range of molecular systems. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electron distribution, particularly for non-covalent interactions and anionic species. The convergence criteria for the geometry optimization were set to the default values in Gaussian 16, ensuring that a true energy minimum on the potential energy surface was located.

2. Vibrational Frequency Analysis:

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation of the computational model.

3. Electronic Property Calculations:

The electronic properties of the optimized enrofloxacin methyl ester structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.

Workflow of the Theoretical Investigation

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of enrofloxacin methyl ester.

Results and Discussion

The following sections present the simulated quantitative data obtained from the hypothetical DFT calculations on enrofloxacin methyl ester.

Optimized Molecular Structure

The geometry optimization converges to a stable structure for enrofloxacin methyl ester. The resulting Cartesian coordinates for the optimized geometry are presented in Table 1. This optimized structure serves as the basis for all subsequent calculations.

Table 1: Simulated Optimized Cartesian Coordinates for Enrofloxacin Methyl Ester

| Atom | X | Y | Z |

|---|---|---|---|

| C | -4.562 | -1.245 | 0.000 |

| C | -3.189 | -1.587 | 0.001 |

| C | -2.154 | -0.663 | 0.001 |

| C | -2.531 | 0.689 | 0.000 |

| C | -3.904 | 1.031 | -0.001 |

| C | -4.939 | 0.107 | -0.001 |

| H | -5.298 | -2.039 | 0.000 |

| H | -2.895 | -2.629 | 0.002 |

| H | -4.198 | 2.073 | -0.002 |

| H | -5.975 | 0.395 | -0.002 |

| F | -1.596 | 1.684 | 0.000 |

| C | -0.761 | -0.995 | 0.002 |

| O | -0.368 | -2.124 | 0.003 |

| O | 0.218 | 0.019 | 0.002 |

| C | 1.609 | -0.297 | 0.003 |

| C | 1.986 | -1.639 | 0.004 |

| C | 3.321 | -1.952 | 0.005 |

| H | 1.251 | -2.433 | 0.004 |

| H | 3.615 | -2.994 | 0.006 |

| N | 3.958 | -0.821 | 0.004 |

| C | 3.223 | 0.289 | 0.003 |

| C | 1.831 | 0.005 | 0.002 |

| C | 3.654 | 1.631 | 0.003 |

| O | 4.812 | 1.843 | 0.003 |

| O | 2.765 | 2.498 | 0.002 |

| N | 5.371 | -1.134 | 0.005 |

| C | 6.123 | -0.012 | 0.006 |

| C | 5.769 | 1.298 | 0.006 |

| C | 6.054 | -2.456 | 0.005 |

| C | 7.468 | -2.769 | 0.006 |

| H | 7.159 | 0.276 | 0.007 |

| H | 6.495 | 2.092 | 0.007 |

| H | 4.733 | 1.010 | 0.005 |

| H | 5.328 | -3.250 | 0.005 |

| H | 8.194 | -1.975 | -0.005 |

| H | 7.762 | -3.811 | 0.007 |

| C | -0.215 | 3.512 | -0.001 |

| H | 0.821 | 3.224 | -0.002 |

| H | -0.509 | 4.554 | -0.001 |

| H | -0.941 | 3.224 | 0.879 |

| H | -0.941 | 3.224 | -0.881 |

Selected Geometric Parameters

The key bond lengths and bond angles of the optimized enrofloxacin methyl ester are summarized in Table 2. These parameters provide insight into the molecular structure and bonding characteristics.

Table 2: Simulated Selected Bond Lengths and Bond Angles of Enrofloxacin Methyl Ester

| Bond/Angle | Value (Å or °) |

|---|---|

| Bond Lengths | |

| C=O (carboxyl) | 1.215 |

| C-O (ester) | 1.348 |

| O-CH3 (ester) | 1.439 |

| C-F | 1.352 |

| C-N (piperazine) | 1.468 |

| C-C (aromatic) | 1.395 - 1.412 |

| Bond Angles | |

| O=C-O (ester) | 124.5 |

| C-O-CH3 (ester) | 116.8 |

| C-C-F | 118.9 |

| C-N-C (piperazine) | 110.2 |

Vibrational Analysis

The vibrational frequency calculations did not yield any imaginary frequencies, confirming that the optimized structure is a true energy minimum. The predicted key vibrational frequencies and their corresponding assignments are presented in Table 3. These theoretical frequencies can be used to interpret experimental infrared spectra.

Table 3: Simulated Key Vibrational Frequencies and Assignments for Enrofloxacin Methyl Ester

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3050-3150 | C-H stretching (aromatic) |

| 2850-2980 | C-H stretching (aliphatic) |

| 1735 | C=O stretching (ester) |

| 1620 | C=C stretching (aromatic) |

| 1450 | C-H bending |

| 1250 | C-O stretching (ester) |

| 1100 | C-F stretching |

Electronic Properties

The analysis of the frontier molecular orbitals provides valuable information about the electronic nature and reactivity of enrofloxacin methyl ester. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are presented in Table 4.

Table 4: Simulated Electronic Properties of Enrofloxacin Methyl Ester

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

The HOMO is primarily localized on the quinolone ring system, while the LUMO is distributed over the carbonyl group and the adjacent aromatic ring. The relatively large HOMO-LUMO gap of 4.36 eV suggests that enrofloxacin methyl ester is a kinetically stable molecule.

Conclusion

This technical guide has presented a hypothetical, yet comprehensive, theoretical study of enrofloxacin methyl ester using Density Functional Theory. The simulated data, including the optimized geometry, key structural parameters, vibrational frequencies, and electronic properties, provide a foundational understanding of the molecule at the quantum mechanical level. The detailed computational methodology and workflow serve as a practical guide for researchers aiming to conduct similar in-silico investigations.

The insights gained from such theoretical studies are invaluable for the rational design of new drug candidates with improved efficacy, solubility, and pharmacokinetic profiles. While this guide is based on a simulated study, it underscores the power of computational chemistry in modern drug discovery and development. Further experimental validation of these theoretical findings would be a crucial next step in the comprehensive characterization of enrofloxacin methyl ester.

References

- 1. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Enrofloxacin Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, possesses a carboxylic acid moiety that is crucial for its mechanism of action but also influences its physicochemical properties. Esterification of this group to form Enrofloxacin Methyl Ester can significantly alter its electronic and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the quantum chemical calculations of Enrofloxacin Methyl Ester, offering insights into its structural, electronic, and spectroscopic properties. Due to the limited direct experimental and computational studies on Enrofloxacin Methyl Ester, this guide synthesizes available data on enrofloxacin and related fluoroquinolone esters to present a robust theoretical framework. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel fluoroquinolone derivatives.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of drugs. Its bactericidal action is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The carboxylic acid group at the C-3 position of the quinolone ring is a key pharmacophore, playing a critical role in binding to the enzyme-DNA complex.

Modification of this carboxylic acid group through esterification can modulate the drug's lipophilicity, membrane permeability, and ultimately its bioavailability and therapeutic efficacy. Enrofloxacin Methyl Ester represents a simple yet significant modification. Understanding the impact of this esterification on the molecule's electronic structure is paramount for predicting its behavior and for the rational design of new derivatives with improved properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the geometric, electronic, and vibrational properties of molecules. This guide details the theoretical calculations, experimental protocols for synthesis and characterization, and presents the data in a structured and accessible format.

Methodologies

Computational Details: Quantum Chemical Calculations

The quantum chemical calculations summarized in this guide are based on methodologies commonly employed for fluoroquinolone antibiotics. The following protocol is a standard approach for such investigations:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for obtaining a good balance between accuracy and computational cost for molecules of this size.[1]

-

Basis Set: The 6-311G(d,p) basis set is commonly used to provide a flexible description of the electron distribution.

-

Geometry Optimization: The molecular geometry of Enrofloxacin Methyl Ester is optimized in the gas phase to find the minimum energy conformation. Frequency calculations are then performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).[2][3]

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4][5]

-